

CalFluor 580 Azide: A Technical Guide to its Spectral Properties and Applications

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Compound of Interest

Compound Name: CalFluor 580 Azide

Cat. No.: B12377545

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 580 Azide is a fluorogenic dye azide belonging to the CalFluor series of probes developed for bioorthogonal chemistry. A key feature of **CalFluor 580 Azide** is its fluorogenic nature; it is virtually non-fluorescent until it undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with an alkyne-containing molecule.^{[1][2][3]} This "turn-on" fluorescence mechanism significantly reduces background noise, making it an invaluable tool for the specific and sensitive detection of a wide range of biomolecules, including glycans, DNA, RNA, and proteins, in complex biological systems such as living cells and tissues.^{[2][4]}

This technical guide provides a comprehensive overview of the spectral properties and characteristics of **CalFluor 580 Azide**, along with a detailed protocol for its application in protein labeling.

Core Physical and Chemical Properties

CalFluor 580 Azide is a water-soluble, dark red amorphous solid with a molecular weight of 878.1 g/mol. For optimal stability, it should be stored at -20°C and protected from light.

Property	Value	Reference
Molecular Weight	878.1 g/mol	
Appearance	Dark red amorphous solid	
Solubility	Water, DMSO	
Storage Conditions	-20°C, Desiccate	

Spectral Properties

The defining characteristic of **CalFluor 580 Azide** is the dramatic change in its fluorescence properties upon reaction with an alkyne. The azide form is a highly quenched fluorophore, exhibiting minimal fluorescence. Following the click reaction, the resulting triazole product displays a significant increase in fluorescence intensity, with a reported enhancement of up to 189-fold.

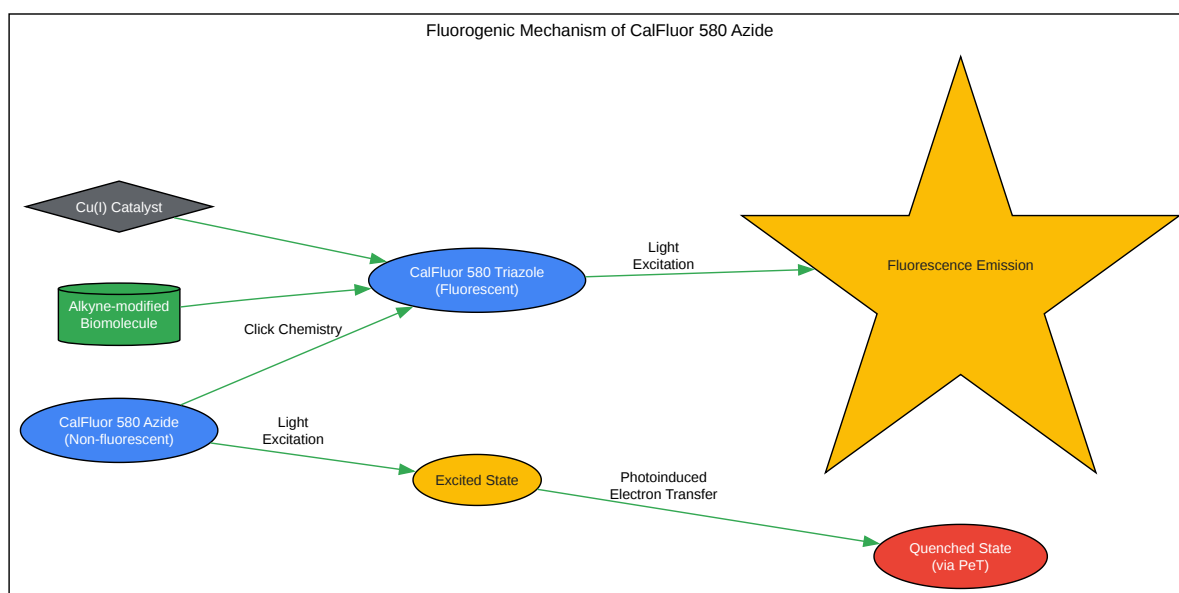
The spectral properties of both the azide and its triazole adduct have been measured in pH 7.4 phosphate-buffered saline.

Species	Excitation Max (λ_{ex})	Emission Max (λ_{em})	Quantum Yield (Φ)	Molar Extinction Coefficient (ϵ)	Fluorescence Lifetime (τ)
CalFluor 580 Azide	588 nm	611 nm	0.0025	Not Reported	Not Reported
CalFluor 580 Triazole	591 nm	609 nm	0.473	Not Reported	Not Reported

Note: The molar extinction coefficient and fluorescence lifetime for **CalFluor 580 Azide** and its triazole product are not readily available in the reviewed scientific literature.

Mechanism of Fluorogenic Response

The fluorogenic nature of **CalFluor 580 Azide** is based on a process called photoinduced electron transfer (PeT). In the azide form, the azido group acts as an electron donor that quenches the fluorescence of the xanthene scaffold upon excitation. The copper-catalyzed click reaction with a terminal alkyne converts the azide into a triazole ring. This chemical transformation eliminates the PeT quenching pathway, thereby "turning on" the fluorescence of the dye.



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Mechanism of **CalFluor 580 Azide**'s fluorogenic response.

Experimental Protocols: Labeling of Purified Proteins

This section provides a detailed methodology for the labeling of purified proteins containing an alkyne modification with **CalFluor 580 Azide** using a copper-catalyzed click reaction. This protocol is adapted from general click chemistry procedures for biomolecule labeling.

Materials:

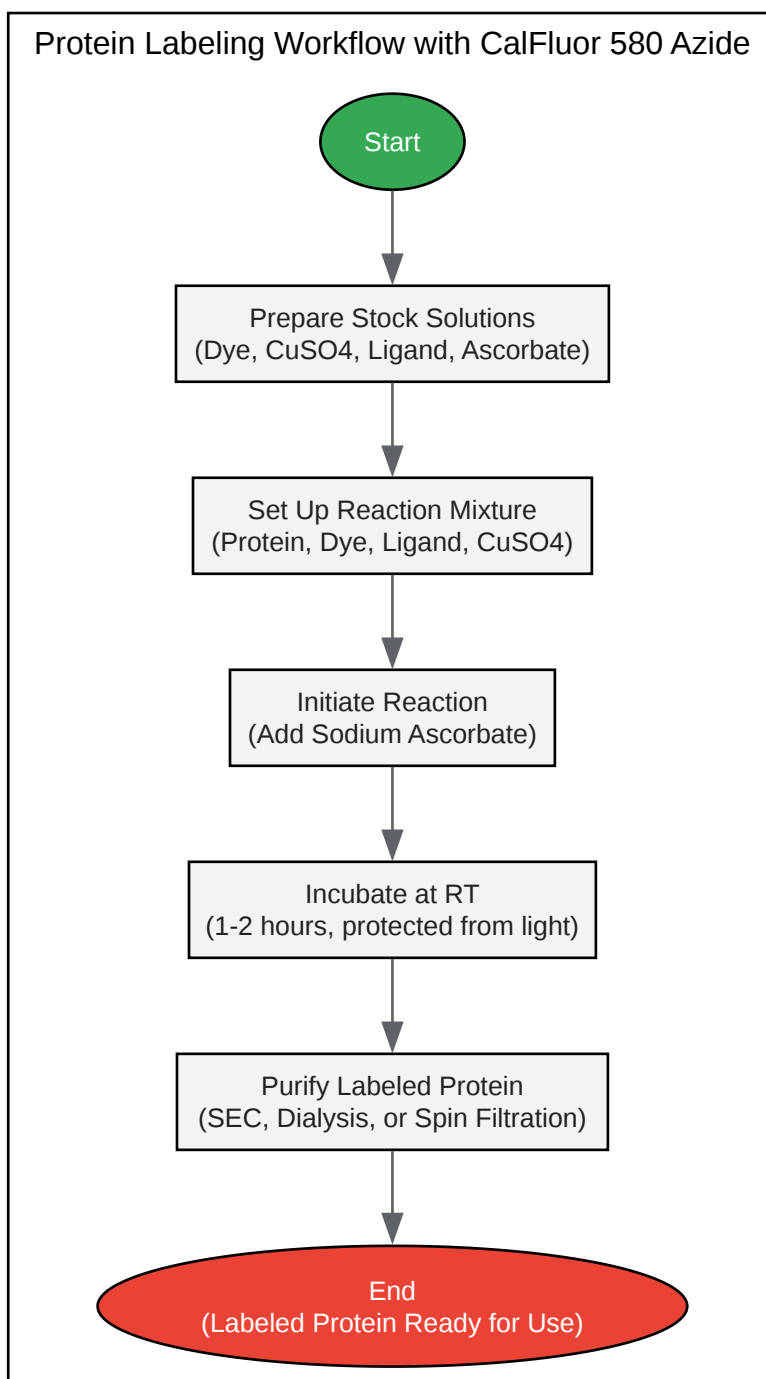
- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **CalFluor 580 Azide**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
- Sodium ascorbate
- DMSO (if **CalFluor 580 Azide** is not readily soluble in the reaction buffer)
- Protein purification supplies (e.g., size exclusion chromatography columns or dialysis cassettes)

Procedure:

- Preparation of Stock Solutions:
 - **CalFluor 580 Azide**: Prepare a 10 mM stock solution in DMSO or water.
 - Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
 - Copper Ligand (THPTA or TBTA): Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).
 - Sodium Ascorbate: Prepare a fresh 500 mM stock solution in deionized water immediately before use.

- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final concentration.
 - Add **CalFluor 580 Azide** to the reaction mixture. A 2- to 10-fold molar excess of the dye over the protein is a good starting point for optimization.
 - Add the copper ligand to the reaction mixture to a final concentration of 1-2 mM.
 - Add Copper(II) sulfate to a final concentration of 0.5-1 mM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
- Incubation:
 - Gently mix the reaction components and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.
- Purification:
 - Remove the unreacted **CalFluor 580 Azide** and other reaction components by purifying the labeled protein. This can be achieved using size exclusion chromatography, dialysis, or spin filtration, depending on the protein's properties and the downstream application.

Experimental Workflow:



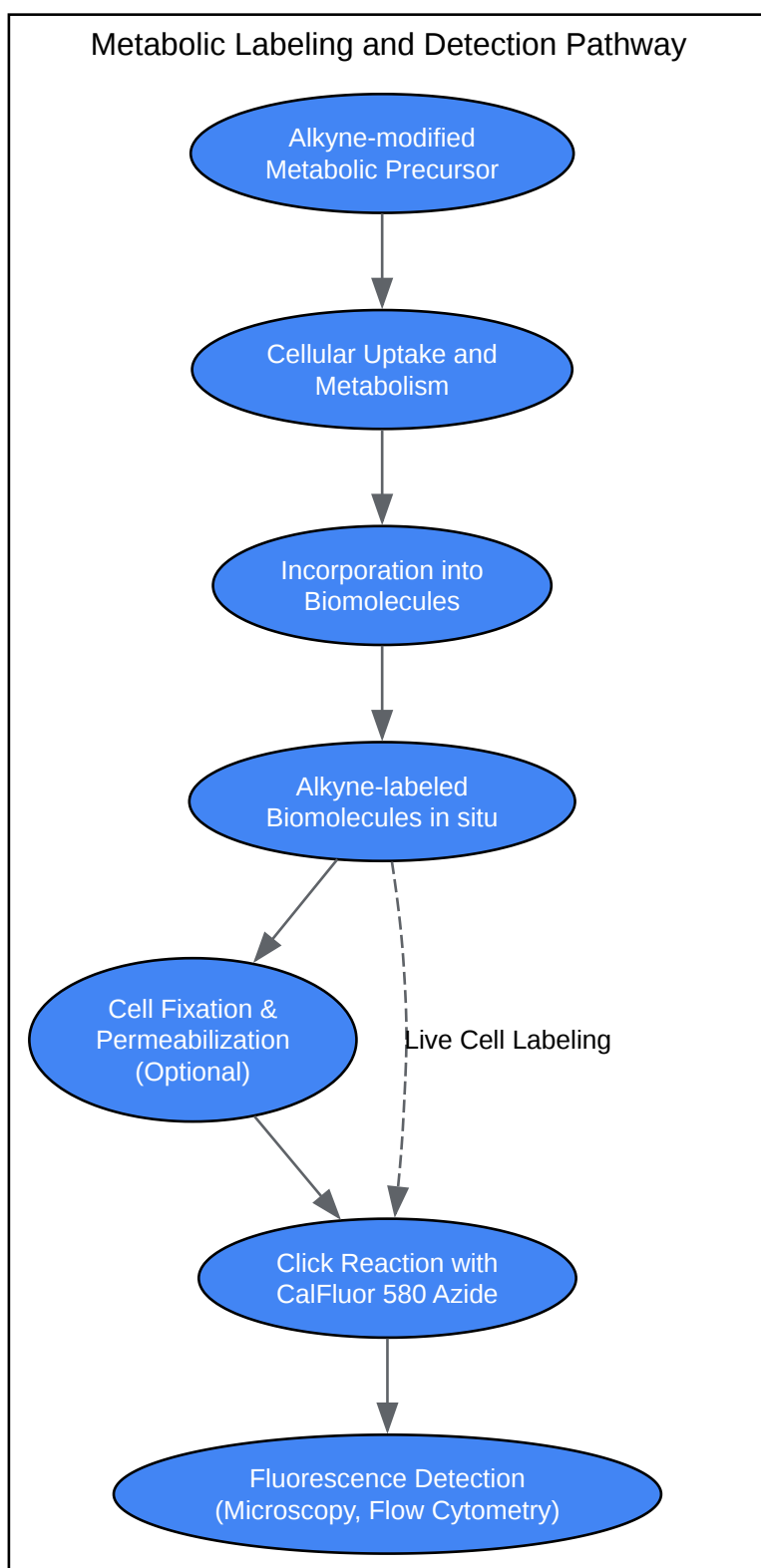
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Workflow for labeling proteins with **CalFluor 580 Azide**.

Signaling Pathways and Logical Relationships

The application of **CalFluor 580 Azide** is not limited to simple protein labeling. It can be integrated into more complex experimental designs to study various biological pathways. For instance, metabolic labeling with an alkyne-modified precursor can be used to track the synthesis and localization of specific classes of biomolecules.

Metabolic Labeling and Detection Pathway:



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Pathway for metabolic labeling and subsequent detection.

Conclusion

CalFluor 580 Azide is a powerful fluorogenic probe for the specific and sensitive detection of alkyne-modified biomolecules. Its "turn-on" fluorescence upon click chemistry makes it an ideal reagent for a variety of applications in chemical biology, drug development, and molecular imaging, where low background and high contrast are critical. The provided protocols and diagrams serve as a guide for researchers to effectively utilize **CalFluor 580 Azide** in their experimental workflows. Further investigation is warranted to determine the molar extinction coefficient and fluorescence lifetime of both the azide and triazole forms to provide a more complete photophysical characterization of this versatile probe.

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References

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